2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
2,6-Dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide-thiazole hybrid compound featuring a naphthothiazole core linked to a 2,6-dimethoxy-substituted benzamide moiety. Its molecular formula is C₂₀H₁₆N₂O₃S, with a molecular weight of 364.42 g/mol. The compound’s structure combines a planar naphthothiazole system with electron-donating methoxy groups on the benzamide ring, which influence its electronic, steric, and hydrogen-bonding properties.
Potential applications include antimicrobial and enzyme inhibitory activities, as structurally related compounds (e.g., N'-hydroxy-N-(naphthothiazol-2-yl)methanimidamides) exhibit inhibitory effects against Mycobacterium tuberculosis methionine aminopeptidases (MtMetAPs) .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-14-8-5-9-15(25-2)17(14)19(23)22-20-21-18-13-7-4-3-6-12(13)10-11-16(18)26-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYAMQXMNFZJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethoxybenzoic acid with an appropriate amine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The naphthothiazole moiety can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced naphthothiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The naphthothiazole moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The position and nature of substituents on the benzamide ring significantly affect biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 2,6- or 3,5-dimethoxy) enhance solubility and hydrogen-bonding capacity compared to chloro/fluoro analogs, which increase lipophilicity and electron-withdrawing effects .
- Positional Isomerism : 2,6-Dimethoxy substitution may optimize steric alignment for enzyme binding compared to 3,5-dimethoxy derivatives .
Spectral and Physicochemical Data
Analytical data for selected analogs:
Notes:
- Methoxy groups in the target compound produce distinct singlet peaks (~3.85 ppm) in ¹H NMR, absent in halogenated analogs.
- The naphthothiazole core generates characteristic aromatic signals at 6.5–8.2 ppm in all derivatives .
Biological Activity
The compound 2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a derivative of benzamide that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a naphtho-thiazole moiety attached to a benzamide backbone, which is significant in determining its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been reported to inhibit key enzymes involved in cancer progression and other diseases. For example, studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Modulation of Signaling Pathways : Compounds like this compound may interact with various signaling pathways that regulate cell growth and apoptosis .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CCRF-CEM (T-cell leukemia) | 10.5 | Inhibition of DHFR |
| MCF-7 (breast cancer) | 8.7 | Induction of apoptosis |
| A549 (lung cancer) | 12.3 | Cell cycle arrest |
These results indicate promising anticancer activity through multiple mechanisms.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties against various pathogens. A study reported the following Minimum Inhibitory Concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings suggest potential therapeutic applications in treating infections.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Leukemia Treatment : A preclinical study evaluated the efficacy of this compound in a mouse model of T-cell leukemia. Results showed a significant reduction in tumor size and improved survival rates compared to control groups.
- Breast Cancer Therapy : Another study investigated its effects on MCF-7 cells and found that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
